Benzooxazole-2-carboxylic acid

Descripción general

Descripción

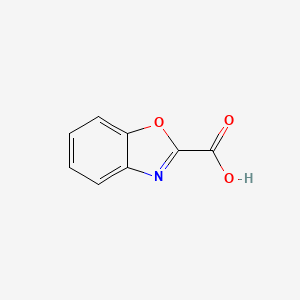

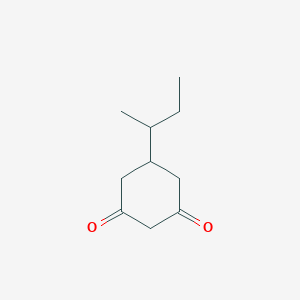

Benzooxazole-2-carboxylic acid is a compound that can be synthesized through various chemical reactions involving carboxylic acids. The structure of benzooxazole is characterized by a benzene ring fused to an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The carboxylic acid functional group attached to the benzooxazole ring adds to the chemical reactivity and potential for further functionalization of the molecule.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including those with a carboxylic acid functional group, can be achieved through several methods. One approach involves the oxidative decarboxylative arylation of phenylacetic acids, which proceeds via a Cu(II)-catalyzed decarboxylation and subsequent ring-opening and condensation steps, using O2 as the sole oxidant . Another method for synthesizing benzoxazole derivatives from carboxylic acids utilizes ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate and para-toluenesulfonic acid in a metal-free catalytic process . Additionally, a simple and efficient one-step synthesis of benzoxazoles from carboxylic acids has been reported, employing commercially available PS-PPh3 resin combined with microwave heating .

Molecular Structure Analysis

The molecular structure of benzoxazole-2-carboxylic acid and related compounds can be elucidated using techniques such as gas-phase electron diffraction and theoretical calculations. These methods have been used to determine the structures of benzoic acid and 2-hydroxybenzoic acid, which share similarities with benzoxazole-2-carboxylic acid in terms of the presence of a carboxyl group attached to a benzene ring . Theoretical calculations can predict the conformers of these molecules and provide insights into the effects of internal hydrogen bonding, which are relevant to understanding the structure of benzoxazole-2-carboxylic acid.

Chemical Reactions Analysis

Benzoxazole-2-carboxylic acid can participate in various chemical reactions due to the presence of both the oxazole ring and the carboxylic acid group. For instance, the carboxylic acid group can be involved in decarboxylative coupling reactions, as demonstrated in the synthesis of benzoxazoles using elemental sulfur-mediated decarboxylative coupling . The oxazole ring can also engage in reactions, such as the formation of coordination compounds with lanthanide ions, where the benzoxazole derivative acts as a multidentate ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole-2-carboxylic acid are influenced by its molecular structure. The carboxylic acid group can form hydrogen bonds, which may affect the compound's solubility and boiling point. The aromatic nature of the benzene ring contributes to the compound's stability and potential interactions with other aromatic systems. The oxazole ring introduces heteroatoms, which can alter the electronic properties of the molecule and its reactivity in chemical reactions.

Aplicaciones Científicas De Investigación

1. Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .

2. Antimicrobial Activity

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .

3. Anticancer Activity

Benzoxazole derivatives have been studied for their anticancer activities . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug . The performed study indicated that some compounds had best anticancer activity in comparison to 5-fluorouracil . The natural product of bis (benzoxazole), UK-1, has potential for use against cancer cell lines .

4. Anti-Inflammatory Effects

Benzoxazole derivatives have been found to exhibit anti-inflammatory effects . They have been used in the synthesis of various drugs, including the non-steroidal anti-inflammatory drug, funoxaprofen . The benzoxazole skeleton forms the active component in many marketed drugs .

5. Antioxidant Properties

Benzoxazole derivatives have also been found to exhibit antioxidant properties . These properties make them useful in a variety of applications, including the treatment of diseases caused by oxidative stress .

6. Antiviral Activity

Benzoxazole derivatives have shown potential antiviral activity . They have been used in the development of antiviral drugs .

7. Antitubercular Activity

Benzoxazole derivatives have shown potential antitubercular activity . They have been used in the development of antitubercular drugs .

8. Anthelmintic Properties

Benzoxazole derivatives have also been found to exhibit anthelmintic properties . These properties make them useful in a variety of applications, including the treatment of diseases caused by parasitic worms .

9. Muscle Relaxant

The benzoxazole skeleton also forms the active component in many marketed drugs such as the muscle-relaxant chlorzoxazone .

10. Antibacterial

The benzoxazole skeleton is present in the antibacterial boxazomycin B .

Safety And Hazards

Propiedades

IUPAC Name |

1,3-benzoxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJOERCBNIOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608772 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzooxazole-2-carboxylic acid | |

CAS RN |

21598-08-3 | |

| Record name | 1,3-Benzoxazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)